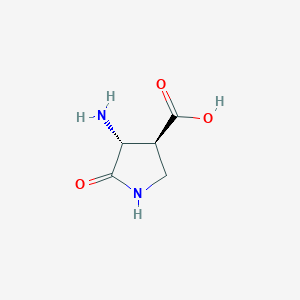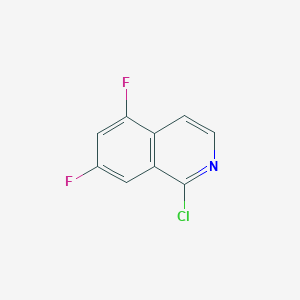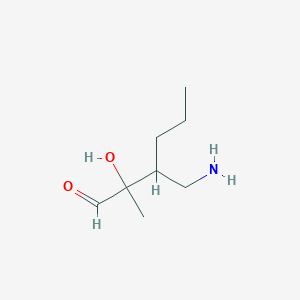
2-(((8E,10E)-Dodeca-8,10-dien-1-yl)oxy)tetrahydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((8E,10E)-Dodeca-8,10-dien-1-yl)oxy)tetrahydro-2H-pyran is an organic compound characterized by its unique structure, which includes a tetrahydropyran ring and a dodecadienyl side chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((8E,10E)-Dodeca-8,10-dien-1-yl)oxy)tetrahydro-2H-pyran typically involves the esterification reaction between the corresponding alcohol and acid or acid anhydride . The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide, and the process may require catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(((8E,10E)-Dodeca-8,10-dien-1-yl)oxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce saturated compounds.
Wissenschaftliche Forschungsanwendungen
2-(((8E,10E)-Dodeca-8,10-dien-1-yl)oxy)tetrahydro-2H-pyran has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and applications in drug development.
Industry: It is utilized in the production of fragrances and flavoring agents due to its characteristic aroma.
Wirkmechanismus
The mechanism of action of 2-(((8E,10E)-Dodeca-8,10-dien-1-yl)oxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(((8E,10E)-Dodeca-8,10-dien-1-yl)oxy)tetrahydro-2H-pyran: Known for its unique structure and applications.
2-(((8E,10E)-Dodeca-8,10-dien-1-yl)oxy)tetrahydro-2H-furan: Similar structure but with a furan ring instead of a pyran ring.
2-(((8E,10E)-Dodeca-8,10-dien-1-yl)oxy)tetrahydro-2H-thiopyran: Contains a thiopyran ring, offering different chemical properties.
Uniqueness
This compound stands out due to its specific combination of a tetrahydropyran ring and a dodecadienyl side chain, which imparts unique chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
37935-49-2 |
|---|---|
Molekularformel |
C17H30O2 |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
2-[(8E,10E)-dodeca-8,10-dienoxy]oxane |
InChI |
InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-12-15-18-17-14-11-13-16-19-17/h2-5,17H,6-16H2,1H3/b3-2+,5-4+ |
InChI-Schlüssel |
PDBJRNWOKYKKQY-MQQKCMAXSA-N |
Isomerische SMILES |
C/C=C/C=C/CCCCCCCOC1CCCCO1 |
Kanonische SMILES |
CC=CC=CCCCCCCCOC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Bromo-3-chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13648546.png)



![tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate dihydrochloride](/img/structure/B13648567.png)
![benzyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate](/img/structure/B13648572.png)

![(2R)-2-{[(pyridin-2-yl)methyl]amino}propanoicaciddihydrochloride](/img/structure/B13648593.png)


